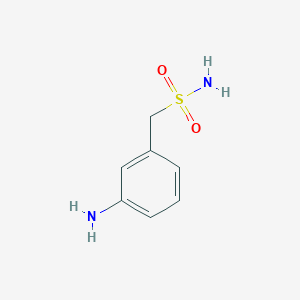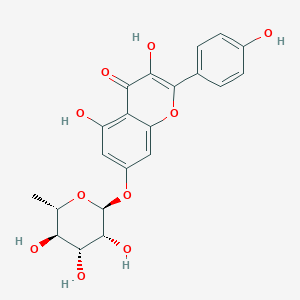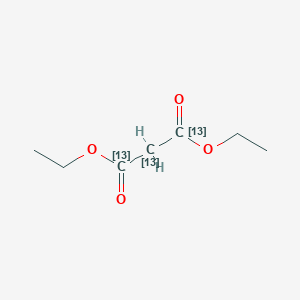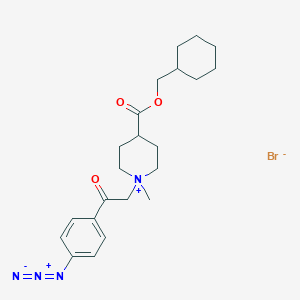
N-1-Boc-Amino-3-cyclopentene
Descripción general
Descripción
“N-1-Boc-Amino-3-cyclopentene” is a cyclopentenamine with a protecting group . It is used to explore the feasibility of using small molecules to functionalize Si surfaces with primary amine groups for DNA attachment .
Synthesis Analysis
The synthesis of “N-1-Boc-Amino-3-cyclopentene” involves the use of di-tert-butyl dicarbonate and 1-AMINO-3-CYCLOPENTENE HYDROCHLORIDE . An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions has been described . This involves the use of di-tert-butyl dicarbonate with Amberlyst-15 as a catalyst in ethanol .Molecular Structure Analysis
The molecular formula of “N-1-Boc-Amino-3-cyclopentene” is C10H17NO2 . Its molecular weight is 183.25 .Chemical Reactions Analysis
The chemical reactions involving “N-1-Boc-Amino-3-cyclopentene” primarily involve the protection and deprotection of amines . The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis .Physical And Chemical Properties Analysis
“N-1-Boc-Amino-3-cyclopentene” has a predicted boiling point of 268.9±20.0 °C and a predicted density of 1.01±0.1 g/cm3 . It is a solid substance with a yellow color .Aplicaciones Científicas De Investigación
Proteomics Research
N-1-Boc-Amino-3-cyclopentene: is utilized in proteomics research, where it serves as a building block for the synthesis of more complex molecules . Its structure allows for the introduction of the cyclopentene moiety into peptides and proteins, which can be crucial for studying protein folding, stability, and interactions.
Organic Synthesis
As an intermediate in organic syntheses, this compound is valuable for constructing cyclopentene rings, which are present in many natural products and pharmaceuticals . Its reactivity enables chemists to create diverse molecular architectures.
Medicinal Chemistry
In medicinal chemistry, tert-Butyl cyclopent-3-en-1-ylcarbamate is used to develop new drug candidates. Its unique structure can be incorporated into drug molecules, potentially leading to compounds with novel modes of action .
Material Science
The compound’s ability to polymerize or co-polymerize can be exploited in material science. It could be used to create new polymers with specific mechanical and chemical properties for industrial applications .
Chemical Biology
In chemical biology, this molecule can be used as a probe to understand biological processes. By tagging biological molecules with this compound, researchers can trace and study biological pathways and interactions .
Agricultural Chemistry
N-1-Boc-Amino-3-cyclopentene: may find applications in agricultural chemistry for the synthesis of agrochemicals. Its structural features could lead to the development of new pesticides or herbicides .
Environmental Science
This compound could be used in environmental science research to develop sensors or absorbents for environmental pollutants. Its chemical properties might allow it to bind selectively to certain contaminants .
Nanotechnology
Lastly, in nanotechnology, tert-Butyl cyclopent-3-en-1-ylcarbamate could be used to fabricate nanostructures or as a component in nanodevices due to its potential for chemical modification .
Mecanismo De Acción
Target of Action
N-1-Boc-Amino-3-cyclopentene, also known as tert-Butyl cyclopent-3-en-1-ylcarbamate, is a cyclopentenamine with a protecting group It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
The Boc (tert-butoxycarbonyl) group serves as a protecting group, preventing unwanted reactions at the amine site until it is selectively removed .
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
N-1-Boc-Amino-3-cyclopentene is used to explore the feasibility of using small molecules to functionalize Si surfaces with primary amine groups for DNA attachment . This suggests that the compound may facilitate the attachment of DNA to silicon surfaces, potentially influencing the field of bioengineering and biosensors.
Safety and Hazards
Direcciones Futuras
The future directions of “N-1-Boc-Amino-3-cyclopentene” research could involve further exploration of its use in the functionalization of Si surfaces for DNA attachment . Additionally, the development of more efficient and chemoselective methods for N-Boc protection of amines, amino acids, and peptides could be another area of focus .
Propiedades
IUPAC Name |
tert-butyl N-cyclopent-3-en-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZZWRUFCUFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373520 | |
| Record name | N-1-Boc-Amino-3-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-Boc-Amino-3-cyclopentene | |
CAS RN |
193751-54-1 | |
| Record name | N-1-Boc-Amino-3-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 193751-54-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is N-1-Boc-Amino-3-cyclopentene (BACP) used instead of directly attaching amines to silicon surfaces for DNA attachment?
A: Direct attachment of amines, such as 1-amino-3-cyclopentene (ACP), can lead to chemically heterogeneous surfaces []. This heterogeneity can negatively impact the efficiency and specificity of DNA attachment. BACP, with its Boc protecting group, allows for a controlled deprotection process. This results in a more homogeneous surface with a higher density of primary amine groups available for DNA attachment [].
Q2: How does the use of BACP compare to ACP in terms of DNA hybridization stability and specificity?
A: The research indicates that silicon surfaces functionalized with BACP, and subsequently coupled to thio-oligonucleotides, demonstrate excellent stability under hybridization conditions and high specificity for complementary DNA sequences []. While the study doesn't directly compare BACP to ACP in terms of hybridization, the improved surface homogeneity achieved with BACP suggests a potential advantage in achieving consistent and specific DNA hybridization.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)

![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)


![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)


![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)

